molecular formula C16H8F4N4S B286962 3-(3-Fluorophenyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Fluorophenyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286962
M. Wt: 364.3 g/mol
InChI Key: ZMFNQYZSMDHPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluorophenyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.

Scientific Research Applications

The potential applications of 3-(3-Fluorophenyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast and varied. One of the primary applications is in medicinal chemistry, where this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, this compound has also shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-Fluorophenyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are complex and multifaceted. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and decrease the production of reactive oxygen species (ROS). In vivo studies have also shown that this compound can inhibit tumor growth and metastasis, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-(3-Fluorophenyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent and selective antitumor activity. This makes it an ideal candidate for the development of new cancer therapies. Additionally, this compound has also shown promising results in the treatment of neurodegenerative disorders, which further expands its potential applications.
However, there are also some limitations to using this compound in lab experiments. For example, the synthesis method is complex and time-consuming, which can make it difficult to produce large quantities of the compound. Additionally, the mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic effects.

Future Directions

There are several future directions for the research and development of 3-(3-Fluorophenyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the primary areas of focus is in the development of new cancer therapies that are based on this compound. Additionally, there is also significant interest in exploring its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
Another area of future research is in the optimization of the synthesis method to improve the yield and scalability of the production process. This would enable the compound to be produced on a larger scale, which would facilitate its use in lab experiments and clinical trials.
Conclusion:
In conclusion, 3-(3-Fluorophenyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with significant potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. Its potent antitumor activity and potential applications in the treatment of neurodegenerative disorders make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and optimize its therapeutic effects.

Synthesis Methods

The synthesis of 3-(3-Fluorophenyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a multi-step process that involves the reaction of various starting materials such as 3-aminophenyl-6-(4-trifluoromethylphenyl)-1,2,4-triazole-5-thiol and 3-fluoro-4-iodoaniline. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and under specific reaction conditions, such as elevated temperature and pressure. The yield of the final product is typically around 50-60%.

properties

Molecular Formula

C16H8F4N4S

Molecular Weight

364.3 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H8F4N4S/c17-12-3-1-2-10(8-12)13-21-22-15-24(13)23-14(25-15)9-4-6-11(7-5-9)16(18,19)20/h1-8H

InChI Key

ZMFNQYZSMDHPBD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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